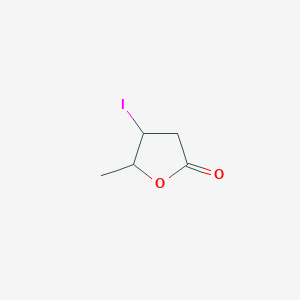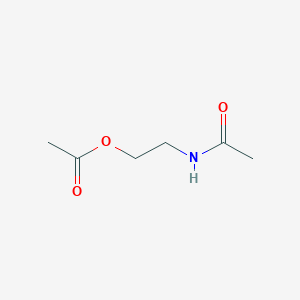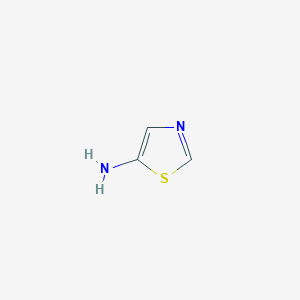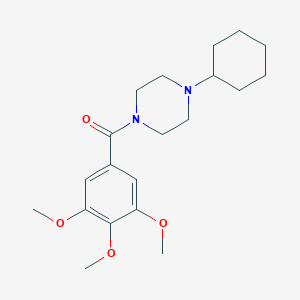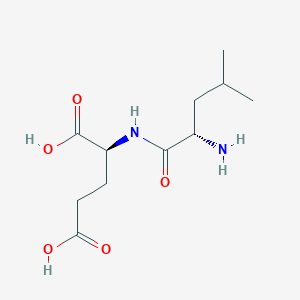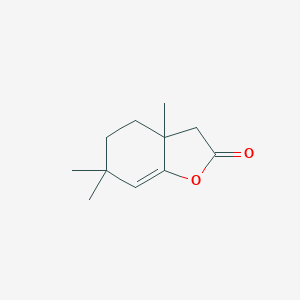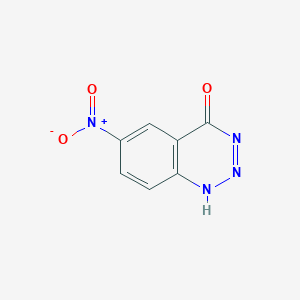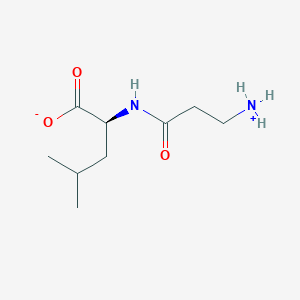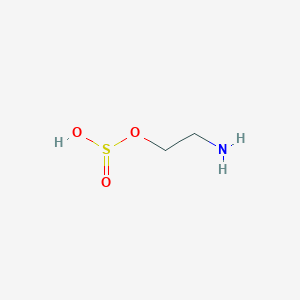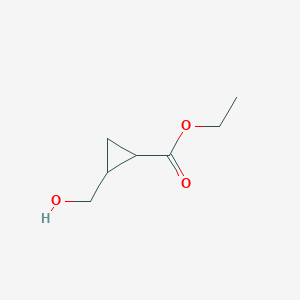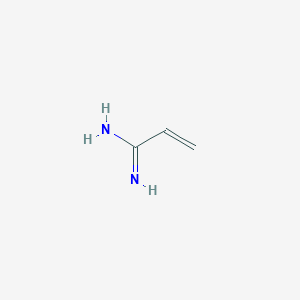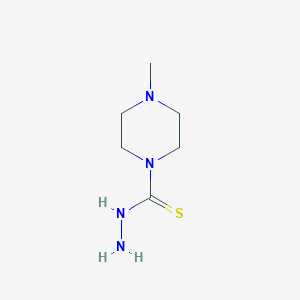
4-Methylpiperazine-1-carbothiohydrazide
Descripción general
Descripción
4-Methylpiperazine-1-carbothiohydrazide is a chemical compound that has been studied for its potential antineoplastic (anti-cancer) properties . It was prepared by the transamination reaction of 4-methyl-4-phenyl-3-thiosemicarbazide with N-Methylpiperazine .
Synthesis Analysis
The synthesis of 4-Methylpiperazine-1-carbothiohydrazide involves a transamination reaction of 4-methyl-4-phenyl-3-thiosemicarbazide with N-Methylpiperazine in MeCN . This compound was then used in the synthesis of N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide (HAmMePipz) by the reduction of cyanopyridine in the presence of 4-Methylpiperazine-1-carbothiohydrazide in MeOH with Na metal .Molecular Structure Analysis
The molecular formula of 4-Methylpiperazine-1-carbothiohydrazide is C6H14N4S . The compound was characterized by elemental analysis, IR, 1H-NMR, 13C-NMR spectroscopy, and ESI mass spectrometry .Chemical Reactions Analysis
The compound has been used in the synthesis of N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide (HAmMePipz) by the reduction of cyanopyridine . The thermal decomposition studies on 4-methylpiperazine-1-carbodithioic acid ligand and its complexes have also been carried out .Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.27 . More detailed physical and chemical properties such as boiling point, linear structure formula, and InChI Key are not available in the retrieved sources .Aplicaciones Científicas De Investigación
Anticancer Activity
4-Methylpiperazine-1-carbothiohydrazide derivatives have been studied for their potential in cancer treatment. For instance, studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rat bile demonstrated its extensive metabolism and identified several metabolites. This compound exhibited significant in vitro and in vivo anticancer activity with low toxicity (Jiang et al., 2007). Similarly, other derivatives were synthesized and evaluated for their in vitro anticancer activities, with certain compounds showing notable effectiveness (Hou et al., 2006).
Corrosion Inhibition
Research on 8-hydroxyquinoline analogs of 4-methylpiperazine-1-carbothioamide revealed their utility as corrosion inhibitors. These compounds showed effectiveness in protecting steel from corrosion in acidic environments, demonstrating the potential of 4-methylpiperazine-1-carbothiohydrazide derivatives in industrial applications (About et al., 2020).
Physicochemical Studies
Physicochemical studies of various complexes involving 4-methylpiperazine-1-carbodithioic acid ligand have been conducted. These studies include thermal decomposition and characterization of complexes with metals like iron, cobalt, copper, and zinc. The thermal stability and decomposition patterns of these complexes were explored, providing insights into their potential applications (Kalia et al., 2008).
Antimicrobial Activity
Several complexes derived from 4-methylpiperazine-1-carbodithiohydrazide and metals like zinc, cadmium, and mercury have been prepared and characterized. These complexes were tested for their antimicrobial activity against various pathogens, including fungi and bacteria, demonstrating their potential in medical and pharmaceutical applications (Kalia et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylpiperazine-1-carbothiohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4S/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGXJKJTJUBQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571058 | |
| Record name | 4-Methylpiperazine-1-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazine-1-carbothiohydrazide | |
CAS RN |
15970-51-1 | |
| Record name | 4-Methylpiperazine-1-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


